molecular formula C9H19NO B6592575 N-Methyl-2-cyclohexylethanolamine CAS No. 21581-48-6

N-Methyl-2-cyclohexylethanolamine

Cat. No. B6592575
CAS RN: 21581-48-6
M. Wt: 157.25 g/mol
InChI Key: NCMLFEXUCUKLTC-UHFFFAOYSA-N
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Description

N-Methyl-2-cyclohexylethanolamine is a chemical compound with the molecular formula C9H19NO and a molecular weight of 157.255 . It is an important intermediate in the metallurgy, dye, polymer, and agrochemical industries . It can also be used as a disinfectant, preservative, and solvent .


Synthesis Analysis

Efficient and versatile catalytic systems have been developed for the N-methylation of both aliphatic and aromatic primary amines using methanol as the methylating agent . Iridium complexes bearing an N-heterocyclic carbene (NHC) ligand exhibited high catalytic performance for this type of transformation .


Molecular Structure Analysis

The rotational spectrum and conformational analysis of N-Methyl-2-Aminoethanol provide insights into the shape of adrenergic neurotransmitters . The experimental data from these analyses can be used to benchmark accurate quantum chemical calculations on the whole conformational space .


Chemical Reactions Analysis

The mechanism and regioselectivity of [3 + 2] cycloaddition (32CA) reactions of N-methyl-1-phenylmethanimine oxide nitrone 1 and bicyclopropylidene 2 have been analyzed using molecular electron density theory (MEDT) at the B3LYP/6–311 + + G(d,p) level .

Mechanism of Action

While specific information on the mechanism of action of N-Methyl-2-cyclohexylethanolamine was not found, it is known that similar compounds such as methamphetamine have complex neurotoxic effects on the central nervous system .

Safety and Hazards

N-Methyl-2-cyclohexylethanolamine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Future Directions

The development of effective drug delivery systems is a challenging task due to poor solubility, low membrane permeability, instability, and short biological half-life of active substances . Research into compounds like N-Methyl-2-cyclohexylethanolamine could potentially contribute to advancements in this field .

properties

IUPAC Name

1-cyclohexyl-2-(methylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-10-7-9(11)8-5-3-2-4-6-8/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMLFEXUCUKLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944189
Record name 1-Cyclohexyl-2-(methylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-2-cyclohexylethanolamine

CAS RN

21581-48-6
Record name Cyclohexanemethanol, alpha-(methylaminomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021581486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexyl-2-(methylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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